molecular formula C13H10N2 B3307033 3-[2-(Pyridin-2-yl)ethynyl]aniline CAS No. 930395-74-7

3-[2-(Pyridin-2-yl)ethynyl]aniline

Cat. No.: B3307033
CAS No.: 930395-74-7
M. Wt: 194.23 g/mol
InChI Key: FPKGDVGTWRHHDB-UHFFFAOYSA-N
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Description

3-[2-(Pyridin-2-yl)ethynyl]aniline is an organic compound with the molecular formula C13H10N2 and a molecular weight of 194.24 g/mol . This compound is characterized by the presence of a pyridine ring attached to an ethynyl group, which is further connected to an aniline moiety. It is a versatile compound with significant potential in various fields of scientific research and industrial applications.

Mechanism of Action

Mode of Action

It’s worth noting that 2-(pyridin-2-yl)aniline, a structurally similar compound, has been used as a directing group in promoting c–h amination mediated by cupric acetate . This suggests that 3-[2-(Pyridin-2-yl)ethynyl]aniline might also interact with its targets in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pyridin-2-yl)ethynyl]aniline typically involves the coupling of 2-ethynylpyridine with aniline derivatives. One common method is the Sonogashira coupling reaction, which employs palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to temperatures between 60-80°C for several hours .

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pyridin-2-yl)ethynyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Pyridin-2-yl)ethynyl]aniline is unique due to the presence of both the pyridine and aniline moieties connected via an ethynyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(2-pyridin-2-ylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c14-12-5-3-4-11(10-12)7-8-13-6-1-2-9-15-13/h1-6,9-10H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKGDVGTWRHHDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CC2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501286713
Record name 3-[2-(2-Pyridinyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930395-74-7
Record name 3-[2-(2-Pyridinyl)ethynyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930395-74-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(2-Pyridinyl)ethynyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501286713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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